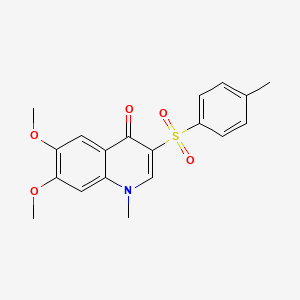

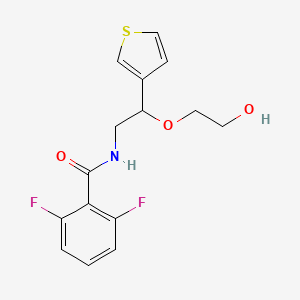

6,7-Dimethoxy-1-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “6,7-Dimethoxy-1-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one” is a chemical compound with the molecular formula C16H19N3O3S and an average mass of 333.405 Da .

Synthesis Analysis

The synthesis of related compounds involves a [4+2] cycloaddition reaction . The reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline 2 with o-hydroxybenzyl alcohols 4a,b in boiling o-xylene leads to the formation of 2-[(6,7-dimethoxy- 3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenols 5a,b .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For example, in the 1H NMR spectra, the protons of the methoxy group were displayed as singlets in the 3.84–3.95 region, signals were present for the protons of the methylene units at 2.74-4.78, and also the signals of the methine protons as singlets in the 5.40–5.82 ppm region .Chemical Reactions Analysis

The main direction of fragmentation is retro-Diels–Alder reaction, leading to 6,7-dimethoxy-3,4-dihydroisoquinoline and corresponding o-quinone methide . The reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline 2 with o-hydroxybenzyl alcohols 4a,b in boiling o-xylene leads to the formation of 2-[(6,7-dimethoxy- 3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenols 5a,b .Physical And Chemical Properties Analysis

The obtained oxazino[2,3-a]isoquinolines are high-melting, thermostable crystalline substances, readily soluble in chloroform and ethyl acetate, and poorly soluble in water and lower alcohols . In the IR spectra of compounds, bands were present for the stretching vibrations of the associated hydrogen bonds of the OH groups in the 2300–3300 cm–1 region .Aplicaciones Científicas De Investigación

Synthesis and Cytotoxicity Studies

Research on related compounds, such as the synthesis of reduced benzimidazo[2,1-a]isoquinolines, has demonstrated potential cytotoxic activities against human cancer cell lines. These studies highlight the importance of chemical modifications and the potential therapeutic applications of such compounds in cancer treatment (Deady & Rodemann, 2001).

Oxidation to Benzoquinones

Studies on fused 1,4-dimethoxybenzenes, including methods for their oxidation to benzoquinones, provide insights into the chemical reactivity and utility of these compounds in synthetic chemistry. This research offers fine-tuned control over bromination and oxidation reactions, which could be relevant for the synthesis and modification of complex organic molecules (Kim et al., 2001).

Chromatographic Fluorimetric Assay for Methylglyoxal

The compound has been utilized in the development of methods for the assay of methylglyoxal in chemical and biological systems. This showcases its utility in analytical chemistry, particularly in the detection and quantification of specific biological markers (McLellan & Thornalley, 1992).

Enantioselective Synthesis of Alkaloids

Research has also focused on the enantioselective synthesis of tetrahydroprotoberberines and bisbenzylisoquinoline alkaloids, starting from related dihydroquinolin compounds. This area of study highlights the compound's relevance in the synthesis of complex natural products and potential drugs, demonstrating the versatility of dihydroquinolines as precursors in organic synthesis (Blank & Opatz, 2011).

Ligands for Apamin-Sensitive Ca2+-Activated K+ Channels

Methoxylated tetrahydroisoquinolinium derivatives, derived from related compounds, have been synthesized and evaluated as ligands for apamin-sensitive Ca2+-activated K+ channels. This research suggests potential applications in studying and modulating ion channel activities, which could have implications for the development of new therapeutics (Graulich et al., 2006).

Mecanismo De Acción

Target of Action

The primary targets of the compound “6,7-Dimethoxy-1-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one” are currently unknown

Mode of Action

It’s known that the compound interacts with its targets, leading to changes in cellular processes .

Biochemical Pathways

The compound is involved in various biochemical pathways. It has been shown to interact with o-quinone methides, leading to the formation of 9,10-dimethoxy-12,13-dihydro-7aH,15H-naphtho [1’,2’:5,6] [1,3]oxazino- [2,3-a]isoquinolines . This reaction is interpreted as the result of a [4+2] cycloaddition reaction .

Result of Action

It’s known that the compound can lead to changes in cellular processes .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. These factors could include pH, temperature, and the presence of other molecules in the environment . .

Propiedades

IUPAC Name |

6,7-dimethoxy-1-methyl-3-(4-methylphenyl)sulfonylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5S/c1-12-5-7-13(8-6-12)26(22,23)18-11-20(2)15-10-17(25-4)16(24-3)9-14(15)19(18)21/h5-11H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKWBKKPSFKDYQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dimethoxy-1-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-tert-butylphenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2426198.png)

![1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane](/img/structure/B2426199.png)

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]cyclopentanecarboxamide](/img/structure/B2426209.png)

![1-[3-(1,3,5-Trimethylpyrazol-4-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2426212.png)

![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(furan-2-yl)methanone](/img/structure/B2426214.png)

![Methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2426219.png)

![N-[2-(Difluoromethoxy)-5-methylphenyl]prop-2-enamide](/img/structure/B2426220.png)